molecular formula C17H18N6 B12192737 Benzyl(2-pyrrolidinylpteridin-4-yl)amine

Benzyl(2-pyrrolidinylpteridin-4-yl)amine

Cat. No.: B12192737
M. Wt: 306.4 g/mol
InChI Key: UXIPVKOZRDOBGD-UHFFFAOYSA-N
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Description

Benzyl(2-pyrrolidinylpteridin-4-yl)amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzyl group attached to a pyrrolidinylpteridinylamine core, which contributes to its distinctive chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(2-pyrrolidinylpteridin-4-yl)amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by palladium complexes . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Benzyl(2-pyrrolidinylpteridin-4-yl)amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen atoms.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule. Common reagents include halides and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated amines.

Scientific Research Applications

Benzyl(2-pyrrolidinylpteridin-4-yl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl(2-pyrrolidinylpteridin-4-yl)amine involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an inhibitor by binding to the active site of the enzyme, preventing its normal function. This inhibition can disrupt cellular signaling pathways, leading to effects such as reduced cell proliferation and induced apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl(2-pyrrolidinylpteridin-4-yl)amine is unique due to its specific structural configuration, which allows for selective inhibition of certain protein kinases with high potency. This selectivity makes it a valuable tool in targeted cancer therapies and biochemical studies.

Biological Activity

Benzyl(2-pyrrolidinylpteridin-4-yl)amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and cellular signaling. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research findings.

Chemical Structure and Properties

This compound can be characterized by its structural components:

  • Core Structure : The pteridine ring system, which is known for its role in various biological processes.
  • Substituents : The benzyl group and the pyrrolidine moiety that may influence its pharmacological properties.

The compound's molecular formula is C15H18N4C_{15}H_{18}N_4, and it is classified under several chemical databases, including PubChem, which provides insights into its physical and chemical properties .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pteridine core followed by the introduction of the benzyl and pyrrolidine groups. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives that incorporate similar structural elements have shown promising antiproliferative effects against various cancer cell lines. A notable study reported on 2-substituted benzyl derivatives that exhibited significant cytotoxicity against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines, with IC50 values indicating effective growth inhibition .

Table 1: Antiproliferative Activities of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound 8eU-9375.0
Compound 8fSK-MEL-13.5
Benzyl derivativeVarious TumorsVaries

The mechanism by which this compound exerts its biological effects may involve:

  • Microtubule Targeting : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division . This suggests that this compound might also interfere with microtubule dynamics.
  • Receptor Tyrosine Kinase Inhibition : Some derivatives have demonstrated the ability to inhibit proangiogenic receptor tyrosine kinases (RTKs), which play a significant role in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzyl and pyrrolidine substituents significantly affect biological activity. For example, the introduction of electron-withdrawing groups on the phenyl moiety enhances antiproliferative activity, while bulky substituents may reduce efficacy.

Table 2: Structure-Activity Relationships

ModificationEffect on ActivityReference
Electron-withdrawing group at para-positionIncreased potency
Bulky substituentsDecreased potency
Methylene spacerReduced flexibility

Case Studies

Several case studies illustrate the compound's potential:

  • In Vivo Studies : A study demonstrated that a related analog showed superior in vivo antitumor activity compared to standard chemotherapeutics like doxorubicin in a breast cancer model .
  • Combination Therapies : The use of this compound in combination with microtubule targeting agents has been explored, revealing enhanced efficacy through synergistic mechanisms .

Properties

Molecular Formula

C17H18N6

Molecular Weight

306.4 g/mol

IUPAC Name

N-benzyl-2-pyrrolidin-1-ylpteridin-4-amine

InChI

InChI=1S/C17H18N6/c1-2-6-13(7-3-1)12-20-16-14-15(19-9-8-18-14)21-17(22-16)23-10-4-5-11-23/h1-3,6-9H,4-5,10-12H2,(H,19,20,21,22)

InChI Key

UXIPVKOZRDOBGD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=NC=CN=C3C(=N2)NCC4=CC=CC=C4

Origin of Product

United States

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